molecular formula C18H23NO4 B271791 2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanol

2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanol

Cat. No. B271791
M. Wt: 317.4 g/mol
InChI Key: IXGJOGAMTNOMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanol, also known as Phenylephrine, is a sympathomimetic drug that is commonly used as a decongestant, vasoconstrictor, and mydriatic agent. It is a potent α-adrenergic agonist that acts selectively on α1 receptors in the smooth muscle of blood vessels, resulting in vasoconstriction and increased blood pressure.

Mechanism of Action

2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanole acts by selectively stimulating α1-adrenergic receptors, which are found in the smooth muscle of blood vessels. This results in vasoconstriction and increased blood pressure. It also causes mydriasis by constricting the radial muscle of the iris, which dilates the pupil.
Biochemical and Physiological Effects:
2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanole has a number of biochemical and physiological effects. It increases blood pressure by constricting blood vessels, which can be useful in treating hypotension. It also causes reflex bradycardia, which can be beneficial in treating tachycardia. 2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanole can also cause a decrease in renal blood flow and glomerular filtration rate, which can be useful in studying the effects of vasoconstriction on renal function.

Advantages and Limitations for Lab Experiments

2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanole has several advantages for use in lab experiments. It is a potent and selective α1-adrenergic agonist, which allows for precise control of vasoconstriction. It is also readily available and relatively inexpensive. However, there are some limitations to its use. 2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanole can cause systemic vasoconstriction, which can affect multiple organ systems and confound experimental results. It can also have variable effects depending on the species or strain of animal being used.

Future Directions

There are several future directions for research on 2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanole. One area of interest is the role of α-adrenergic receptors in the pathophysiology of hypertension and cardiovascular disease. Another area of interest is the use of 2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanole as a tool to study the sympathetic nervous system and its effects on various organ systems. Additionally, there is potential for the development of new drugs that selectively target α1-adrenergic receptors and have fewer side effects than 2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanole.

Synthesis Methods

2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanole can be synthesized by the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-aminoethanol in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with 4-(2-chloroethoxy)-3-methoxybenzyl chloride to obtain 2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanole.

Scientific Research Applications

2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanole has been extensively studied for its various applications in scientific research. It is commonly used as a tool to investigate the role of α-adrenergic receptors in cardiovascular and renal physiology. 2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanole-induced vasoconstriction is often used to study the mechanisms underlying hypertension and cardiovascular disease. It is also used in studies of the autonomic nervous system, particularly in the sympathetic nervous system.

properties

Product Name

2-{[4-(2-Hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanol

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

2-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylamino]-1-phenylethanol

InChI

InChI=1S/C18H23NO4/c1-22-18-11-14(7-8-17(18)23-10-9-20)12-19-13-16(21)15-5-3-2-4-6-15/h2-8,11,16,19-21H,9-10,12-13H2,1H3

InChI Key

IXGJOGAMTNOMNG-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCCO

Canonical SMILES

COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCCO

Origin of Product

United States

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